2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid
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Overview
Description
2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid is an organic compound with the molecular formula C10H9BrO3S It is characterized by the presence of a bromophenyl group, a thioether linkage, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid typically involves the reaction of 4-bromobenzaldehyde with thioglycolic acid under acidic conditions. The reaction proceeds through the formation of a thioacetal intermediate, which is subsequently oxidized to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid and a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of palladium or copper catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioether and carboxylic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(3-Bromophenyl)-2-oxoethyl]thio]acetic acid
- 2-[[2-(4-Chlorophenyl)-2-oxoethyl]thio]acetic acid
- 2-[[2-(4-Fluorophenyl)-2-oxoethyl]thio]acetic acid
Uniqueness
2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its chloro- or fluoro-substituted analogs.
Properties
CAS No. |
153783-87-0 |
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Molecular Formula |
C10H9BrO3S |
Molecular Weight |
289.15 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C10H9BrO3S/c11-8-3-1-7(2-4-8)9(12)5-15-6-10(13)14/h1-4H,5-6H2,(H,13,14) |
InChI Key |
UXTMAKHYTCABON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSCC(=O)O)Br |
Origin of Product |
United States |
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